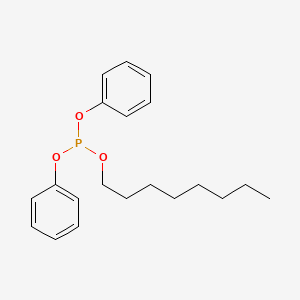

Octyl diphenyl phosphite

Description

Octyl diphenyl phosphite (CAS No. 3164-55-4) is an organophosphorus compound with the molecular formula C20H27O3P and a molecular weight of 346.4 g/mol . Structurally, it consists of an octyl group and two phenyl groups bonded to a central phosphorus atom via phosphite linkages (P–O–R). It is a viscous liquid with low water solubility, primarily used as a stabilizer in polymers and PVC to prevent thermal and oxidative degradation . Additionally, it acts as a co-stabilizer for 4-dodecylresorcinol in cosmetic and pharmaceutical formulations, enhancing shelf-life and efficacy . Its storage requires airtight containers in dry, ventilated environments to prevent hydrolysis .

Properties

IUPAC Name |

octyl diphenyl phosphite | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27O3P/c1-2-3-4-5-6-13-18-21-24(22-19-14-9-7-10-15-19)23-20-16-11-8-12-17-20/h7-12,14-17H,2-6,13,18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXRSHKZFNKUGQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOP(OC1=CC=CC=C1)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27O3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1062881 | |

| Record name | Phosphorous acid, octyl diphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3164-55-4 | |

| Record name | Octyl diphenyl phosphite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3164-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphorous acid, octyl diphenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003164554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorous acid, octyl diphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphorous acid, octyl diphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octyl diphenyl phosphite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.658 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Octyl diphenyl phosphite can be synthesized through the reaction of phosphorus trichloride with phenol, followed by the addition of octanol. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined and subjected to specific conditions to maximize yield and purity. The process may include steps such as distillation and purification to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Octyl diphenyl phosphite undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phosphates.

Substitution: It can participate in substitution reactions where the octyl or phenyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Substitution: Reagents such as halogens and alkylating agents are used under controlled conditions.

Major Products

Oxidation: The major product is octyl diphenyl phosphate.

Substitution: Depending on the substituents used, various substituted phosphites or phosphates can be formed.

Scientific Research Applications

Industrial Applications

- Polymer Chemistry

- Flame Retardant

- Additive in Lubricants

- Electrolyte Additive in Batteries

Case Study 1: Use in PVC Stabilization

A study conducted by Sandhya Group demonstrated the effectiveness of ODPP as a stabilizer for PVC. The results indicated that formulations containing ODPP exhibited improved thermal stability compared to those without it. The compound significantly reduced discoloration and maintained mechanical properties during prolonged heating .

Case Study 2: Flame Retardancy in Coatings

Research published in Journal of Coatings Technology highlighted the application of ODPP in intumescent coatings. The findings showed that coatings formulated with ODPP had enhanced flame resistance, providing better protection for substrates under fire exposure tests. This application is critical for safety in construction materials .

Data Table: Comparison of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Polymer Chemistry | PVC Stabilization | Improved thermal stability |

| Flame Retardant | Coatings | Enhanced fire resistance |

| Lubricants | Additive | Increased oxidative stability |

| Battery Technology | Electrolyte Additive | Improved electrode interface stability |

Mechanism of Action

The mechanism of action of octyl diphenyl phosphite involves its ability to form stable complexes with various molecules. This property is utilized in its role as a stabilizer and additive. The molecular targets and pathways involved include interactions with metal ions and organic molecules, which can influence the stability and reactivity of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares octyl diphenyl phosphite with structurally analogous organophosphorus compounds, focusing on molecular properties, hydrolytic stability, and industrial applications.

Table 1: Key Properties of this compound and Analogues

Note: Hydrolysis data for n-decyl diphenyl phosphite inferred from triphenyl phosphite (TPPi) kinetics .

Structural and Functional Differences

Phosphite vs. Phosphate :

- Octyl diphenyl phosphite (P(III)) is more reactive toward hydrolysis than phosphate esters (P(V), e.g., diphenyl octyl phosphate) due to the oxidation state of phosphorus. Phosphates exhibit greater hydrolytic stability, making them suitable for flame-retardant applications .

Alkyl Chain Length and Branching :

- Increasing alkyl chain length (e.g., decyl vs. octyl) enhances hydrophobicity but reduces compatibility with polar polymer matrices. Branched derivatives like tris(2,4-di-tert-butylphenyl) phosphite resist hydrolysis due to steric hindrance .

Hydrolytic Stability :

- This compound lacks long-term hydrolytic stability compared to Irgafos 162, which retains efficacy even in humid environments . Triisodecyl phosphite (TDP) degrades faster (17-hour half-life) than Irgafos 162 but slower than decyl derivatives .

Applications :

- Phosphites : Primarily used as antioxidants/stabilizers (e.g., this compound in PVC ; Irgafos 162 in polyolefins ).

- Phosphates : Flame retardants (e.g., diphenyl octyl phosphate in electronics ).

- Phosphinates : Specialty chemicals for synthetic intermediates (e.g., octyl diphenylphosphinate ).

Research Findings

- Hydrolysis Rates : Phosphites with bulky substituents (e.g., Irgafos 162) exhibit negligible hydrolysis, whereas linear alkyl phosphites (e.g., TDP, decyl derivatives) degrade rapidly in water . This compound’s hydrolysis profile remains understudied but is presumed intermediate.

- Thermal Stability : Tris(2,4-di-tert-butylphenyl) phosphite outperforms this compound in high-temperature polymer processing due to superior thermal resistance .

- Ecotoxicology : Linear alkyl phosphites like TDP and n-decyl diphenyl phosphite are classified as marine pollutants, requiring stringent handling .

Biological Activity

Octyl diphenyl phosphite (ODPP), also known as 2-ethylhexyl diphenyl phosphate (EHDPP), is an organophosphate compound widely used as a flame retardant and plasticizer in various industrial applications. Understanding its biological activity is critical due to potential health and environmental impacts. This article synthesizes research findings, case studies, and data to provide a comprehensive overview of the biological activity associated with ODPP.

Chemical Structure and Properties

- Chemical Formula : CHOP

- CAS Number : 115-88-8

- Molecular Weight : 342.33 g/mol

Biological Activity Overview

The biological activity of ODPP has been investigated through various studies focusing on its toxicity, endocrine disruption potential, and effects on cellular processes.

Toxicity Studies

- Acute Toxicity :

- Chronic Exposure Effects :

Endocrine Disruption Potential

Research has highlighted the potential of ODPP to act as an endocrine disruptor:

- Mechanisms of Action : ODPP has been shown to interfere with hormonal signaling pathways, potentially leading to reproductive and developmental issues .

- Environmental Impact : As an organophosphate, ODPP's persistence in the environment raises concerns about bioaccumulation and long-term ecological effects .

Case Study 1: Human Exposure Assessment

A human patch-testing study involving 200 volunteers assessed skin reactions to ODPP. Reactions were observed in approximately 15% of participants after exposure, with all reactions resolving within ten days post-exposure . This underscores the need for caution regarding dermal exposure.

Case Study 2: Aquatic Toxicity

Research involving zebrafish embryos exposed to varying concentrations of ODPP revealed significant mortality and morphological deformities at higher concentrations (0.001-5 mg/L). Transcriptomic analysis indicated altered gene expression related to stress response pathways .

Research Findings Summary

The following table summarizes key findings from various studies on the biological activity of ODPP:

Q & A

Basic: What are the standard synthetic routes for preparing octyl diphenyl phosphite, and how is reaction progress monitored?

This compound is typically synthesized via esterification of phosphorus trichloride with octanol and phenol derivatives. A common method involves stepwise addition of phenol and octanol to PCl₃ under inert conditions, followed by controlled hydrolysis. Reaction progress is monitored using FTIR spectroscopy to track the disappearance of P–Cl bonds (~500 cm⁻¹) and the emergence of P–O–C absorption bands (1050–950 cm⁻¹). Post-synthesis, purification via vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate) is recommended to achieve >98% purity .

Basic: Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

Key techniques include:

- ¹H/³¹P NMR : To verify esterification (δ 1.2–1.6 ppm for octyl CH₂ groups; δ 120–130 ppm for ³¹P signals).

- GC-MS : For purity assessment and detection of residual phenol or octanol (retention time ~12–15 min under splitless conditions).

- Elemental analysis : To validate stoichiometry (expected C: 69.34%, H: 7.85%, P: 8.94% for C₂₀H₂₇O₃P) .

Advanced: How does thermal stability of this compound compare to structurally similar phosphites in polymer stabilization applications?

Comparative studies (e.g., via thermogravimetric analysis, TGA) show this compound exhibits a decomposition onset at ~220°C, outperforming triisodecyl phosphite (190°C) but underperforming triphenyl phosphite (250°C). Stability correlates with steric hindrance and aryl/alkyl substitution ratios. In polyolefins, its efficacy as a secondary antioxidant depends on synergism with phenolic primary antioxidants (e.g., hindered phenols), reducing hydroperoxide formation by 40–60% under accelerated aging tests .

Advanced: What experimental strategies resolve contradictions in reported antioxidant efficacy data for this compound?

Conflicting data often arise from variations in:

- Oxygen concentration : High-O₂ environments accelerate phosphite hydrolysis, reducing efficacy.

- Polymer matrix crystallinity : Amorphous regions enhance phosphite diffusion and reactivity.

- Analytical methods : Use HPLC-UV (λ = 210 nm) to quantify degradation products (e.g., phosphoric acids) instead of relying solely on OIT (Oxidation Induction Time) measurements. Controlled studies under ISO 11357-6 standards are advised .

Advanced: What are the dominant degradation pathways of this compound under hydrolytic and oxidative conditions?

- Hydrolysis : Proceeds via nucleophilic attack on phosphorus, yielding diphenyl phosphoric acid and octanol (pH-dependent; t₁/₂ = 72 hrs at pH 7, 25°C).

- Oxidation : Forms phosphate esters and quinone derivatives, detectable via LC-MS/MS (m/z 346 → 215 transition). Accelerated degradation occurs in UV-irradiated environments, necessitating UV stabilizers in formulations .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Nitrile gloves, chemical goggles, and lab coats.

- Ventilation : Use fume hoods to mitigate inhalation risks (vapor pressure = 0.001 mmHg at 25°C).

- Spill management : Absorb with vermiculite and neutralize with 5% sodium bicarbonate.

- Storage : In amber glass bottles under nitrogen, away from moisture (hygroscopicity = 0.8% w/w at 60% RH) .

Advanced: What methodologies assess the environmental persistence and ecotoxicity of this compound?

- Biodegradation : OECD 301F tests show <20% degradation in 28 days, classifying it as persistent.

- Aquatic toxicity : Daphnia magna EC₅₀ = 12 mg/L (96-hr exposure), indicating moderate toxicity.

- Analytical detection : Employ SPE-LC-MS with isotope dilution (e.g., ³¹P-labeled analogs) for trace quantification in water samples (LOD = 0.1 µg/L) .

Advanced: How does substituent geometry influence the chelation efficiency of this compound in metal-catalyzed polymer degradation?

Steric effects from the octyl group reduce coordination with transition metals (e.g., Fe³⁺, Cu²⁺) compared to smaller alkyl phosphites. Chelation efficiency is quantified via UV-vis titration (λ = 450 nm for Fe–phosphite complexes), showing a 30% lower binding constant (log K = 4.2) versus diethyl phosphite (log K = 5.1). This impacts its utility in metal-deactivation applications .

Basic: What are the compatibility considerations when formulating this compound with other polymer additives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.